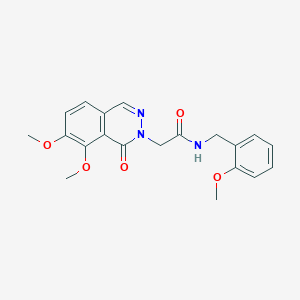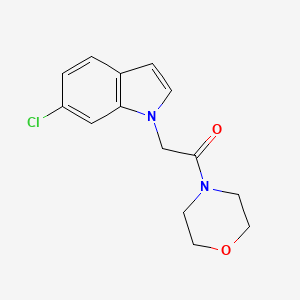
2-(6-chloro-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone
Overview
Description
2-(6-chloro-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone is a synthetic organic compound that features a chloro-substituted indole ring and a morpholine moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethanone Group: The chloro-indole is reacted with an appropriate ethanone derivative under basic conditions to form the desired product.
Morpholine Substitution: Finally, the ethanone derivative is reacted with morpholine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols, often under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone would depend on its specific biological target. Generally, compounds with indole and morpholine moieties can interact with various enzymes and receptors, modulating their activity. The chloro group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-(morpholin-4-yl)ethanone: Lacks the chloro substitution.
2-(6-bromo-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone: Contains a bromo group instead of a chloro group.
2-(6-chloro-1H-indol-1-yl)-1-(piperidin-4-yl)ethanone: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the chloro group in 2-(6-chloro-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone may confer unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, compared to its analogs.
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-12-2-1-11-3-4-17(13(11)9-12)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIOXYGAIDNWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B4515170.png)
![N-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4515174.png)
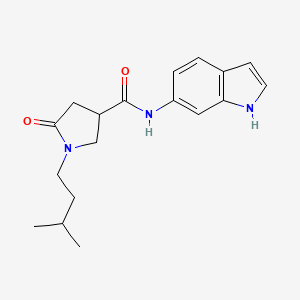
![6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B4515181.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-fluoro-6-hydroxy-N-methylbenzamide](/img/structure/B4515189.png)
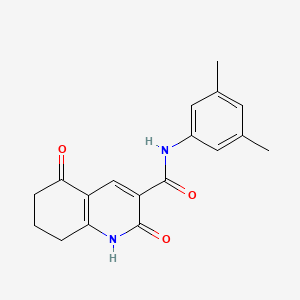
![N-[3-(methoxymethyl)phenyl]-3-methylbenzamide](/img/structure/B4515227.png)
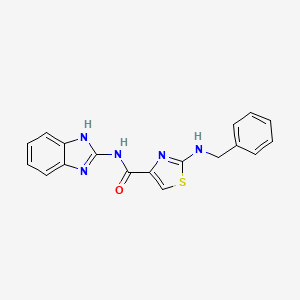
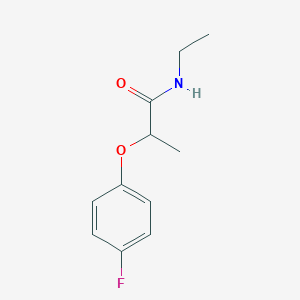
![N-(1H-benzimidazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4515250.png)
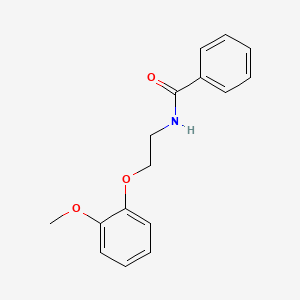

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione](/img/structure/B4515283.png)
